Cyclo(-Arg-Gly-Asp-D-Tyr-Lys)

Description

BenchChem offers high-quality Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) including the price, delivery time, and more detailed information at info@benchchem.com.

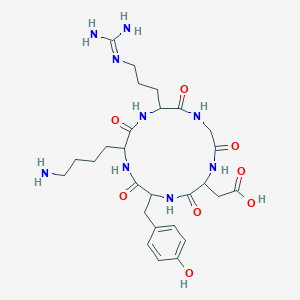

Structure

3D Structure

Properties

IUPAC Name |

2-[8-(4-aminobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N9O8/c28-10-2-1-4-18-24(42)34-17(5-3-11-31-27(29)30)23(41)32-14-21(38)33-20(13-22(39)40)26(44)36-19(25(43)35-18)12-15-6-8-16(37)9-7-15/h6-9,17-20,37H,1-5,10-14,28H2,(H,32,41)(H,33,38)(H,34,42)(H,35,43)(H,36,44)(H,39,40)(H4,29,30,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAROZEWEPNAWMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41N9O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Structural and Mechanistic Paradigm of Cyclo(-Arg-Gly-Asp-D-Tyr-Lys)

Molecular Architecture and Conformational Dynamics

Cyclo(-Arg-Gly-Asp-D-Tyr-Lys), universally abbreviated as c(RGDyK), is a synthetic cyclic pentapeptide (C27H41N9O8, MW: 619.7 g/mol ) engineered to target integrin αvβ3 with high affinity and selectivity[1]. The transition from linear RGD sequences to the c(RGDyK) architecture represents a masterclass in rational drug design, driven by three distinct structural modifications:

-

The RGD Pharmacophore : The Arginine (Arg) and Aspartic acid (Asp) residues serve as the primary binding anchors. The positively charged guanidinium group of Arg interacts with the α-subunit of the integrin, while the negatively charged carboxylate of Asp coordinates with a divalent cation (typically Mn2+ or Mg2+) in the metal ion-dependent adhesion site (MIDAS) of the β-subunit[2].

-

The D-Tyrosine (D-Tyr) Substitution : The inclusion of a D-amino acid is the critical thermodynamic driver of this molecule. The D-Tyr residue forces the peptide backbone into a rigid βII'/γ-turn conformation. Causality: This spatial restriction locks the distance between the Arg and Asp side chains to approximately 14 Å, perfectly mirroring the spatial geometry of the integrin αvβ3 binding cleft, thereby preventing enzymatic degradation and reducing the entropic penalty upon binding[2].

-

The Lysine (Lys) Anchor : The Lysine residue is strategically positioned opposite to the RGD binding face. Causality: Its ε-amino group points outward into the solvent, providing a highly reactive primary amine for orthogonal conjugation (e.g., to fluorophores, chelators, or nanoparticles) without inducing steric hindrance at the receptor-ligand interface[3].

Integrin αvβ3 Binding Mechanism and Internalization

Integrin αvβ3 is a heterodimeric transmembrane glycoprotein minimally expressed in quiescent endothelium but heavily upregulated in tumor vasculature and osteoclasts[4]. The binding of c(RGDyK) triggers a cascade of intracellular events utilized in both targeted therapy and molecular imaging.

Upon c(RGDyK) docking, the integrin undergoes a conformational shift from a bent (inactive) to an extended (active) state. This extracellular activation induces intracellular clustering of the integrin tails, which recruit focal adhesion kinase (FAK) and paxillin[4][5]. For drug delivery applications, the most critical downstream effect is receptor-mediated endocytosis. The c(RGDyK)-payload conjugate is internalized into early endosomes, where the acidic environment or specific intracellular proteases can cleave the linker, releasing the therapeutic payload directly into the cytosol[6].

Integrin αvβ3 activation and c(RGDyK)-mediated endocytosis pathway.

Quantitative Binding Affinity and Selectivity

The rigid conformation of c(RGDyK) yields exceptional selectivity for αvβ3 over other integrin subtypes. Competitive binding assays (often utilizing 125I-echistatin or 125I-c(RGDyK) as radioligands) demonstrate that the affinity for αvβ3 is orders of magnitude higher than for closely related integrins[7].

| Integrin Subtype | Binding Affinity (IC50, nM) | Selectivity Profile / Biological Role |

| αvβ3 | 3.5 – 20 | Primary Target (Tumor angiogenesis, metastasis) |

| αIIbβ3 | ~ 3,000 | > 150x lower affinity (Platelet aggregation) |

| αvβ5 | ~ 4,000 | > 200x lower affinity (Alternative angiogenesis) |

| α5β1 | > 5,000 | Non-binding (Fibronectin receptor) |

| Data synthesized from competitive radioligand binding assays[7]. |

Experimental Workflows: Synthesis and Conjugation

To ensure high yields and prevent racemic mixtures, the synthesis of c(RGDyK) relies on a hybrid solid-phase/solution-phase methodology[8]. The following self-validating protocols outline the standard operating procedures for synthesis and subsequent functionalization.

Protocol 1: Hybrid Synthesis of c(RGDyK)

-

Solid-Phase Peptide Synthesis (SPPS) : Synthesize the linear sequence H-Gly-Asp(OtBu)-D-Tyr(tBu)-Lys(Boc)-Arg(Pbf)-OH on a 2-chlorotrityl chloride (2-CTC) resin.

-

Causality: The highly acid-sensitive 2-CTC resin allows for cleavage using mild acid (1% TFA in DCM). This liberates the linear peptide while keeping all reactive side-chains (OtBu, tBu, Boc, Pbf) fully protected, preventing premature side-reactions.

-

-

Head-to-Tail Cyclization : Dissolve the protected linear peptide in highly dilute anhydrous DMF (≤ 1 mg/mL). Add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Causality: High dilution thermodynamically favors intramolecular cyclization over intermolecular oligomerization. HATU rapidly activates the C-terminal carboxylate for nucleophilic attack by the N-terminal amine.

-

-

Global Deprotection : Treat the cyclic protected peptide with a harsh cleavage cocktail: TFA/Triisopropylsilane (TIS)/H2O (95:2.5:2.5) for 2 hours.

-

Causality: TIS acts as a carbocation scavenger. Without TIS, the highly reactive t-butyl cations cleaved from the protecting groups would re-alkylate the electron-rich Tyrosine ring, destroying the product[8].

-

-

Validation System : Precipitate the product in cold diethyl ether. Validate successful cyclization via MALDI-TOF Mass Spectrometry. Validation Checkpoint: The observed mass must be exactly 18 Da less than the linear precursor (loss of H2O), yielding an expected m/z of 619.7 [M+H]+[1]. Purity is confirmed via analytical RP-HPLC (>95% single peak).

Protocol 2: NHS-Ester Conjugation (Functionalization)

Because the Lysine ε-amine is the only free primary amine on c(RGDyK), it can be regioselectively modified[3].

-

Reaction Setup : Dissolve purified c(RGDyK) in anhydrous DMSO. Add 3–5 equivalents of DIPEA.

-

Causality: The basic environment (pH ~8.5) ensures the Lysine ε-amine is deprotonated, maximizing its nucleophilicity for the subsequent coupling step.

-

-

Conjugation : Add 1.2 equivalents of an NHS-activated payload (e.g., DFO-NHS for Gallium-68 radiolabeling, or Cy5.5-NHS for near-infrared imaging)[3][9]. Stir in the dark at room temperature for 4 hours.

-

Validation System : Monitor the reaction via analytical HPLC. The disappearance of the c(RGDyK) peak and the emergence of a more lipophilic conjugate peak validates the reaction. Purify via preparative RP-HPLC and lyophilize.

Workflow for the chemical synthesis and functional conjugation of c(RGDyK).

Applications in Theranostics

The structural reliability of c(RGDyK) has cemented its role in modern theranostics:

-

Molecular Imaging : Conjugation with chelators like DFO allows for positron emission tomography (PET) imaging. For instance, [68Ga]Ga-DFO-c(RGDyK) demonstrates rapid tumor uptake and high-contrast imaging of αvβ3-positive malignancies[3]. Similarly,[18F]FB-c(RGDyK) is utilized for evaluating angiogenic responses to tumor therapy[7][8]. Optical imaging relies heavily on near-infrared fluorescent dyes like Cy5.5 conjugated to the lysine residue, avoiding background autofluorescence[9].

-

Targeted Chemotherapy : By linking c(RGDyK) to cytotoxic agents (e.g., Doxorubicin or Paclitaxel) or embedding it into Pluronic micelles, researchers achieve targeted accumulation of chemotherapeutics in the tumor microenvironment, drastically reducing off-target systemic toxicity[4][6].

References

-

1.1 PubChem. "cyclo[Arg-Gly-Asp-D-Tyr-Lys] | C27H41N9O8 | CID 11157853". National Center for Biotechnology Information. URL:[Link]

-

1.3 NCBI. "Cyclo(Arg-Gly-Asp-d-Tyr-Lys)-Cy5.5". Molecular Imaging and Contrast Agent Database (MICAD). URL:[Link]

-

1.4 Nanoscale. "Mechanism of RGD-conjugated nanodevice binding to its target protein integrin αVβ3 by atomistic molecular dynamics and machine learning". Royal Society of Chemistry. URL:[Link]

-

1.7 PubMed Central. "Integrin αVβ3 antagonist-c(RGDyk) peptide attenuates the progression of ossification of the posterior longitudinal ligament by inhibiting osteogenesis and angiogenesis". NIH. URL:[Link]

-

1.9 PubMed Central. "[68Ga]Ga-DFO-c(RGDyK): Synthesis and Evaluation of Its Potential for Tumor Imaging in Mice". NIH. URL:[Link]

-

1.10 International Journal of Nanomedicine. "Dual-functional c(RGDyK)-decorated Pluronic micelles designed for anti-tumor drug delivery". Dove Press. URL:[Link]

-

1.12 NCBI. "[18F]Fluorobenzoyl-PEGylated cyclic arginine-glycine-aspartic acid peptide". MICAD. URL:[Link]

-

1.15 NCBI. "N-4-[18F]Fluorobenzoyl-c(RGDyK)". MICAD. URL: [Link]

-

1.17 MDPI. "Integrin-Mediated Delivery of Drugs and Nucleic Acids for Anti-Angiogenic Cancer Therapy: Current Landscape and Remaining Challenges". URL:[Link]

Sources

- 1. cyclo[Arg-Gly-Asp-D-Tyr-Lys] | C27H41N9O8 | CID 11157853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mechanism of RGD-conjugated nanodevice binding to its target protein integrin α V β 3 by atomistic molecular dynamics and machine learning - Nanoscale (RSC Publishing) DOI:10.1039/D3NR05123D [pubs.rsc.org]

- 3. [68Ga]Ga-DFO-c(RGDyK): Synthesis and Evaluation of Its Potential for Tumor Imaging in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrin-Mediated Delivery of Drugs and Nucleic Acids for Anti-Angiogenic Cancer Therapy: Current Landscape and Remaining Challenges | MDPI [mdpi.com]

- 5. Integrin αVβ3 antagonist-c(RGDyk) peptide attenuates the progression of ossification of the posterior longitudinal ligament by inhibiting osteogenesis and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. N-4-[18F]Fluorobenzoyl-c(RGDyK) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. [18F]Fluorobenzoyl-PEGylated cyclic arginine-glycine-aspartic acid peptide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Cyclo(Arg-Gly-Asp-d-Tyr-Lys)-Cy5.5 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Physicochemical Architecture of Cyclic RGD Peptides: A Technical Guide to Integrin-Targeted Therapeutics

Executive Summary

The tripeptide sequence Arginine-Glycine-Aspartic Acid (RGD) is the principal binding motif utilized by numerous extracellular matrix (ECM) proteins to interface with cell-surface integrins[1]. While linear RGD peptides demonstrate baseline affinity for integrins, their utility in clinical and diagnostic applications is severely bottlenecked by high conformational flexibility and rapid proteolytic degradation[2].

As application scientists, we overcome these limitations through macrocyclization . By constraining the RGD motif into a rigidified cyclic framework, we lock the peptide into an optimal spatial geometry that perfectly fits the binding crevice between the αv and β3 integrin subunits[2]. This guide deconstructs the physicochemical properties of cyclic RGD peptides, explains the causality behind their structural design, and provides field-proven methodologies for their synthesis and characterization.

Core Physicochemical Properties & Structural Causality

The transition from a linear sequence to a cyclic architecture fundamentally alters the physicochemical profile of the peptide. Every structural modification is a calculated choice to optimize pharmacokinetics and pharmacodynamics.

Conformation and Rigidity

Linear peptides suffer from a high entropic penalty upon receptor binding because they must freeze into a specific conformation from a highly flexible state. Cyclization (typically via head-to-tail amide bonds or disulfide bridges) forces the peptide into a rigid β -turn structure[3]. This pre-organization reduces the entropic cost of binding. Mechanistically, the Aspartic Acid (Asp) carboxylate coordinates directly with a divalent metal cation (Mg²⁺ or Mn²⁺) at the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin β3 subunit, while the Arginine (Arg) residue forms critical salt bridges with the αv subunit[2].

Lipophilicity (LogP) and Aqueous Solubility

Unmodified cyclic RGD peptides (e.g., cRGDfK) are inherently hydrophilic due to the charged side chains of Arginine and Aspartic Acid. However, modulating lipophilicity is critical for biodistribution. For instance, Cilengitide (cyclo[RGDf-N(Me)V]), a benchmark αvβ3 antagonist, incorporates an N-methylated Valine residue[4].

-

The Causality: N-methylation eliminates a hydrogen bond donor, increasing the molecule's lipophilicity and membrane permeability, while simultaneously creating steric hindrance that shields the peptide bond from enzymatic cleavage[1]. Cilengitide exhibits an aqueous solubility of ~0.5 mg/mL in PBS (pH 7.2) and a molecular weight of 588.7 g/mol [4][5].

Proteolytic Stability

Linear RGD peptides are rapidly degraded by exopeptidases in human plasma, often yielding half-lives measured in mere minutes[2]. Head-to-tail cyclization eliminates the N- and C-termini, completely bypassing exopeptidase recognition[3][6]. Consequently, cyclic RGD peptides exhibit plasma half-lives extending to several hours, making them viable for systemic administration and radiotracer imaging[7].

Table 1: Physicochemical Comparison of RGD Architectures

| Property | Linear RGD | Cyclic RGDfK | Cilengitide (c[RGDf(NMe)V]) |

| Conformation | Highly Flexible | Rigidified ( β -turn) | Highly Rigidified (N-methylated) |

| Plasma Stability | Low (< 15 Minutes) | High (Hours) | Very High (> 24 Hours) |

| Integrin αvβ3 IC₅₀ | > 1 μ M | ~ 458 nM[8] | 2.3 nM[9] |

| Molecular Weight | ~ 346 g/mol | 603.7 g/mol | 588.7 g/mol [4] |

| Aqueous Solubility | High | Moderate | ~ 0.5 mg/mL (PBS)[5] |

Mechanism of Action: Integrin Signaling Pathway

Cyclic RGD peptides act as competitive antagonists. By binding to integrin αvβ3 (which is heavily overexpressed on tumor neovasculature and various cancer cells), they block natural ECM ligands like vitronectin and fibronectin[1]. This blockade disrupts the outside-in signaling cascade, specifically inhibiting Focal Adhesion Kinase (FAK) and Src, which subsequently downregulates the PI3K/Akt survival pathway, leading to endothelial cell apoptosis (anoikis) and suppression of tumor angiogenesis[10].

Fig 1. Integrin αvβ3 signaling pathway triggered by RGD binding.

Experimental Methodology: Synthesis & Cyclization Protocol

To ensure scientific integrity and reproducibility, the following is a self-validating protocol for the synthesis of a standard head-to-tail cyclic RGD peptide (e.g., cRGDfK) using Fmoc Solid-Phase Peptide Synthesis (SPPS).

Rationale for Reagent Selection:

We utilize 2-Chlorotrityl chloride (2-CTC) resin . Why? 2-CTC is highly acid-sensitive. It allows for the cleavage of the linear peptide from the resin using ultra-mild acid (1% TFA), which leaves the side-chain protecting groups (like Pbf on Arginine and OtBu on Aspartic Acid) completely intact[11]. If side chains were deprotected prior to cyclization, the free amine of the Lysine side chain would compete with the N-terminus, leading to branched byproducts.

Step-by-Step Protocol:

-

Resin Loading & Linear Assembly:

-

Swell 2-CTC resin in Dichloromethane (DCM) for 30 minutes.

-

Load the first amino acid (Fmoc-Lys(Boc)-OH) using N,N-Diisopropylethylamine (DIPEA) in DCM.

-

Perform iterative Fmoc deprotection (20% piperidine in DMF) and coupling cycles (using Fmoc-AA-OH, HATU, and DIPEA) to build the linear sequence: Fmoc-Asp(OtBu)-Gly-Arg(Pbf)-D-Phe-Lys(Boc)-Resin[11][12].

-

-

Mild Cleavage (Resin Detachment):

-

Treat the resin with 1% Trifluoroacetic acid (TFA) in DCM for 10 minutes. Repeat three times.

-

Self-Validation Check: The eluate should contain the fully protected linear peptide. Neutralize immediately with pyridine to prevent premature side-chain deprotection.

-

-

Macrocyclization (Solution Phase):

-

Dissolve the protected linear peptide in highly dilute N,N-Dimethylformamide (DMF) to a concentration of ≤10−3 M.

-

Causality: High dilution creates pseudo-first-order kinetics, heavily favoring intramolecular head-to-tail ring closure over intermolecular oligomerization[1].

-

Add 3 equivalents of HATU and 6 equivalents of DIPEA. Stir for 12–24 hours at room temperature.

-

-

Global Deprotection:

-

Evaporate the DMF, and treat the cyclized protected peptide with a cleavage cocktail: 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H₂O for 2 hours.

-

Precipitate the final crude cyclic peptide in cold diethyl ether.

-

-

Purification & Characterization:

-

Purify via preparative RP-HPLC using a C18 column (Water/Acetonitrile gradient with 0.1% TFA)[11].

-

Confirm identity via LC-MS and structural rigidity via 2D-NMR (NOESY/ROESY).

-

Fig 2. Step-by-step workflow for the solid-phase synthesis of cyclic RGD peptides.

Advanced Applications: Bioconjugation and Delivery

Because the cyclic RGD motif is highly specific to αvβ3 , it serves as a premier targeting moiety for advanced drug delivery and molecular imaging.

-

Radiotracer Imaging (PET/SPECT): By conjugating the cyclic peptide to a bifunctional chelator (BFC) such as DOTA (for ¹¹¹In or ⁶⁸Ga) or HYNIC (for ⁹⁹ᵐTc), we create target-specific radiotracers[7][11]. Multimeric cyclic RGD constructs (dimers or tetramers) are frequently synthesized to exploit the "bivalency effect," which exponentially increases binding affinity and tumor retention times compared to monomeric equivalents[7][8].

-

Liposomal Drug Delivery: Cyclic RGD peptides can be conjugated to the distal ends of PEGylated lipids (e.g., DSPE-PEG2000-Mal) via thiol-maleimide chemistry. These cRGD-modified liposomes actively target tumor neovasculature, significantly enhancing the cellular uptake of encapsulated chemotherapeutics (like apatinib) into cancer cells via receptor-mediated endocytosis.

References

-

"Cilengitide | C27H40N8O7 | CID 176873 - PubChem - NIH", National Institutes of Health,[Link]

-

"Synthesis of DOTA-conjugated multivalent cyclic-RGD peptide dendrimers via 1,3-dipolar cycloaddition...", Radboud Repository,[Link]

-

"Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate...", ResearchGate,[Link]

-

"Radiolabeled Cyclic RGD Peptides as Radiotracers for Imaging Tumors and Thrombosis by SPECT", Theranostics,[Link]

-

"Cyclic RGD peptide-modified liposomal drug delivery system for targeted oral apatinib administration...", Dove Press,[Link]

-

"Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations", MDPI,[Link]

-

"Synthesis of bioactive and stabilized cyclic peptides by macrocyclization using C(sp3)–H activation", PMC - NIH,[Link]

-

"Efficient solid-phase synthesis of cyclic RGD peptides under controlled Microwave Heating", ResearchGate,[Link]

-

"Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy", PMC - NIH,[Link]

-

"Cyclic Cell-Penetrating Peptides as Efficient Intracellular Drug Delivery Tools", ACS Publications,[Link]

-

"Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency", PMC - NIH,[Link]

Sources

- 1. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cilengitide | C27H40N8O7 | CID 176873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Synthesis of bioactive and stabilized cyclic peptides by macrocyclization using C(sp3)–H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radiolabeled Cyclic RGD Peptides as Radiotracers for Imaging Tumors and Thrombosis by SPECT [thno.org]

- 9. apexbt.com [apexbt.com]

- 10. researchgate.net [researchgate.net]

- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 12. researchgate.net [researchgate.net]

The Discovery, Structural Causality, and Synthesis of c(RGDyK): A Technical Whitepaper

The Spatial Screening Paradigm: Discovery of c(RGDyK)

Integrins are heterodimeric transmembrane glycoproteins that mediate critical cell-cell and cell-matrix interactions. Specifically, integrin αvβ3 is heavily implicated in tumor angiogenesis, facilitating endothelial and tumor cell migration[1]. The primary binding site for αvβ3 on extracellular matrix (ECM) proteins—such as vitronectin and fibronectin—is the tripeptide sequence Arginine-Glycine-Aspartic acid (RGD)[1].

Early therapeutic efforts utilizing linear RGD peptides failed due to rapid proteolytic degradation and high structural entropy, which resulted in poor receptor affinity and selectivity. In the 1990s, Horst Kessler’s group pioneered a "spatial screening" approach, discovering that macrocyclization combined with the introduction of a D-amino acid forces the RGD sequence into a rigid, kinked conformation (specifically a β -turn or γ -turn)[1]. This constrained geometry perfectly matches the αvβ3 binding pocket.

The evolution from the original c(RGDfV) to c(RGDyK)—cyclo(Arg-Gly-Asp-D-Tyr-Lys)—was a calculated structural decision. Substituting Valine with Lysine (K) provided an orthogonal primary amine ( ϵ -NH2) for the targeted conjugation of radiometals, fluorophores, and chemotherapeutics without disrupting the core pharmacophore[2]. Furthermore, the incorporation of D-Tyrosine (y) allowed for direct radioiodination and modulated the hydrophilicity of the molecule to improve excretion kinetics[3].

Fig 1. Integrin αvβ3 signaling pathway and competitive inhibition by c(RGDyK).

Structural Causality and Binding Affinity

The causality behind c(RGDyK)'s efficacy lies in its thermodynamics. By pre-organizing the peptide into the active binding conformation, the entropic penalty of receptor binding is drastically reduced. The macrocyclic ring also shields the amide bonds from exopeptidases, ensuring high in vivo stability[2].

To further maximize binding affinity, researchers leverage the "bivalency effect." Multimeric RGD peptides (dimers, tetramers, octamers) exhibit exponentially higher affinities due to simultaneous binding to adjacent integrin receptors and an enhanced local concentration effect[3].

Quantitative Binding Affinity Comparison

| Peptide Construct | Structure Type | Integrin αvβ3 IC50 / Kd | Key Advantage / Characteristic |

| Linear RGD | Monomer (Unconstrained) | > 100 nM | Baseline biological activity; easily degraded. |

| c(RGDyK) | Monomer (Cyclic) | ~ 3.8 nM | High stability, baseline for conjugation[2]. |

| NOTA-c(RGDfK) | Monomer (Chelator) | 9.6 pM (Kd) | Optimized for radiometal binding[4]. |

| E[c(RGDyK)]2 | Dimer (PEGylated) | ~ 1.3 nM | Bivalency increases tumor retention[3]. |

| E[E[c(RGDyK)]2]2 | Tetramer | ~ 10 nM | High avidity, but slower renal clearance[3]. |

Note: IC50 values are highly dependent on the radioligand and cell line used in competitive displacement assays. Caution should be taken when comparing values across different literature sources[3].

Self-Validating Synthesis Protocol: SPPS and Macrocyclization

The synthesis of c(RGDyK) is a masterclass in orthogonal protecting group strategy. As an Application Scientist, I emphasize that every protocol must be a self-validating system. The workflow relies on Fmoc-based Solid-Phase Peptide Synthesis (SPPS) followed by a critical solution-phase head-to-tail cyclization[2].

Causality of Sequence Selection: The linear precursor is synthesized as H-Asp(OtBu)-D-Tyr(tBu)-Lys(Boc)-Arg(Pbf)-Gly-OH. Glycine is deliberately chosen as the C-terminal residue anchored to the resin. Because Glycine is achiral, this choice completely eliminates the risk of C-terminal racemization during the highly activating macrocyclization step.

Fig 2. Step-by-step solid-phase synthesis and head-to-tail cyclization workflow for c(RGDyK).

Step-by-Step Methodology

Step 1: Resin Loading and Swelling

-

Action: Load Fmoc-Gly-OH onto 2-Chlorotrityl chloride (2-CTC) resin in the presence of DIPEA in anhydrous DCM.

-

Causality: 2-CTC resin is exceptionally acid-labile. This allows for the cleavage of the fully synthesized peptide using only 1% TFA, which preserves the acid-sensitive side-chain protecting groups (Boc, Pbf, tBu) required for the subsequent cyclization.

Step 2: Iterative Fmoc SPPS

-

Action: Sequentially couple Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH, Fmoc-D-Tyr(tBu)-OH, and Fmoc-Asp(OtBu)-OH. Use 20% piperidine in DMF for Fmoc deprotection. Use HATU and DIPEA for coupling.

-

Validation: Perform a Kaiser (ninhydrin) test after every coupling and deprotection. A blue color confirms free amines (successful deprotection); a yellow color confirms complete coupling.

Step 3: Mild Cleavage

-

Action: Treat the resin with 1% TFA in DCM for 10 minutes. Filter and immediately neutralize the filtrate with pyridine.

-

Causality: This liberates the linear peptide H-Asp(OtBu)-D-Tyr(tBu)-Lys(Boc)-Arg(Pbf)-Gly-OH while keeping side chains protected. If side chains were unprotected, the ϵ -amine of Lysine or the guanidino group of Arginine would compete in the cyclization step, yielding branched polymers instead of the desired macrocycle.

-

Validation: Analyze the intermediate via LC-MS to confirm the exact mass of the protected linear precursor.

Step 4: High-Dilution Macrocyclization

-

Action: Dissolve the protected linear peptide in anhydrous DMF at a highly dilute concentration ( <10−3 M). Add HATU (1.2 eq), HOAt (1.2 eq), and DIPEA (3 eq). Stir overnight.

-

Causality: The high dilution alters the collision kinetics, statistically favoring intramolecular head-to-tail cyclization over intermolecular oligomerization[2].

-

Validation: LC-MS must show a mass shift of precisely -18 Da (loss of H2O ) from the linear precursor, confirming ring closure.

Step 5: Global Deprotection and Purification

-

Action: Treat the cyclic protected peptide with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O ) for 2 hours to remove Pbf, Boc, and tBu groups. Precipitate the product in cold diethyl ether[5].

-

Action: Purify using preparative Reverse-Phase HPLC (RP-HPLC) on a C18 column using a water/acetonitrile gradient with 0.1% TFA[2].

-

Validation: Final purity >95% confirmed by analytical HPLC, and exact mass confirmed by High-Resolution Mass Spectrometry (HRMS).

References

-

Synthesis and Anti-Angiogenic Activity of Novel c(RGDyK) Peptide-Based JH-VII-139-1 Conjugates, nih.gov,[Link]

-

Solid-Phase Synthesis and Fluorine-18 Radiolabeling of CycloRGDyK, osti.gov,[Link]

-

PET Diagnostic Molecules Utilizing Multimeric Cyclic RGD Peptide Analogs for Imaging Integrin αvβ3 Receptors, mdpi.com,[Link]

-

Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency, acs.org,[Link]

-

PET Imaging of Integrin αVβ3 Expression, thno.org,[Link]

Sources

Biological activity of c(RGDyK) in vitro

Title: Engineering Precision: The Biological Activity and In Vitro Evaluation of c(RGDyK)

Executive Summary

The cyclic pentapeptide c(RGDyK) (cyclo[Arg-Gly-Asp-D-Tyr-Lys]) stands as a gold-standard targeting ligand in molecular imaging, nanomedicine, and targeted therapeutics. By acting as a highly specific antagonist for the integrin αvβ3 receptor, c(RGDyK) effectively homes in on angiogenic tumor endothelial cells and various solid tumors. This whitepaper provides an in-depth, mechanistic analysis of c(RGDyK)'s biological activity, synthesizes quantitative binding data, and outlines self-validating in vitro protocols essential for robust drug development.

Molecular Rationale: The Architecture of c(RGDyK)

As a Senior Application Scientist, I approach peptide design not merely as a sequence of amino acids, but as a functional, three-dimensional tool. The architecture of c(RGDyK) is meticulously engineered to optimize receptor targeting and biological stability:

-

The RGD Pharmacophore : The Arginine-Glycine-Aspartic acid sequence is the minimal recognition motif for integrin αvβ3, a transmembrane glycoprotein heavily upregulated during tumor angiogenesis and metastasis[1].

-

Conformational Restriction (Cyclization) : Linear RGD peptides suffer from rapid degradation and poor receptor selectivity. Cyclization locks the peptide into a strained, rigid conformation that perfectly matches the spatial requirements of the αvβ3 binding pocket, drastically reducing the entropic cost of binding and increasing affinity[1].

-

D-Tyrosine (y) : Substituting L-tyrosine with its D-isomer (y) serves a dual purpose. It stabilizes the optimal β-turn conformation required for receptor docking and confers significant resistance against proteolytic cleavage in serum, extending the molecule's biological half-life[2].

-

Lysine (K) as a Conjugation Hub : The ε-amino group of the lysine residue provides a sterically accessible primary amine. This allows for orthogonal bioconjugation to chelators (e.g., NOTA, DOTA for PET imaging), fluorophores, or nanocarriers (e.g., Pluronic micelles) without interfering with the integrin-binding face[3][4].

Mechanistic Pathways: Integrin Antagonism

c(RGDyK) functions as a potent competitive antagonist. By occupying the αvβ3 receptor, it physically blocks the binding of endogenous extracellular matrix (ECM) proteins such as vitronectin and fibronectin[1].

This blockade severs the "outside-in" mechanotransduction signaling cascade. In endothelial cells, c(RGDyK) disrupts the pVEGFR2/FAK/ERK axis. Without Focal Adhesion Kinase (FAK) phosphorylation, downstream ERK1/2 signaling is attenuated, leading to the inhibition of cell migration (anti-angiogenesis) and the induction of apoptosis[5][6]. Furthermore, recent studies demonstrate that c(RGDyK)-conjugated extracellular vesicles can modulate neuroregeneration via the YAP/TAZ and Smad2/3 signaling pathways[7].

Fig 1: Integrin αvβ3 signaling antagonism by c(RGDyK) leading to angiogenesis inhibition.

Quantitative Binding Affinity

The biological activity of c(RGDyK) is primarily quantified through its binding affinity. The table below consolidates quantitative data across various assay models. Note: Absolute affinity values vary significantly depending on the assay format (whole-cell vs. immobilized receptor) and the competing radioligand used.

Table 1: Comparative Binding Affinities of c(RGDyK) and Conjugates

| Ligand / Conjugate | Target Receptor | Binding Affinity (IC50 / Kd / Ki) | Assay Model |

| c(RGDyK) Monomer | Integrin αvβ3 | Kd = 10.3 ± 1.14 nM | MicroScale Thermophoresis[8] |

| c(RGDyK) Monomer | Integrin αvβ3 | Ki = 1.4 ± 0.3 nM | Competitive Radioligand Assay[4] |

| NOTA-c(RGDyK) | Integrin αvβ3 | Ki = 3.6 ± 2.4 nM | Competitive Radioligand Assay[4] |

| DFO-c(RGDyK) | Integrin αvβ3 | IC50 = 2.35 ± 1.48 nM | M21 Cell Model Assay[2] |

| [18F]AlF-NOTA-RGD2 (Dimer) | Integrin αvβ3 | IC50 = 46.0 ± 4.4 nM | U87MG Cell Model Assay[1] |

Self-Validating In Vitro Protocols

To ensure rigorous, reproducible data, in vitro assays must be designed as self-validating systems incorporating strict causality-driven controls.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity of c(RGDyK) or its bioconjugates by measuring their ability to displace a known radioligand.

-

Causality Check : Why conduct this at 4°C? Integrins undergo rapid receptor-mediated endocytosis at 37°C. Performing the assay at 4°C halts membrane trafficking, ensuring that only true surface-binding affinity is measured[3]. Why add Mn2+/Ca2+? Integrin ligand-binding is strictly dependent on divalent cations to stabilize the metal-ion-dependent adhesion site (MIDAS)[4].

Step-by-Step Methodology:

-

Preparation : Seed αvβ3-positive cells (e.g., U87MG human glioma) in 24-well plates and culture until 80% confluent. Alternatively, coat PVC plates with purified human αvβ3 integrin[4].

-

Buffer Exchange : Wash cells with binding buffer (20 mM Tris-HCl, pH 7.4, containing 150 mM NaCl, 1 mM CaCl2, 1 mM MnCl2, 1 mM MgCl2, and 1% BSA)[4].

-

Tracer Addition : Add a constant concentration of radioligand (e.g., 3.7 kBq of 125I-c(RGDyK)) to each well[4].

-

Competitor Titration : Add unlabeled c(RGDyK) or the test conjugate at increasing concentrations (ranging from 0.1 nM to 10 μM)[4]. Self-Validation Control: Include a well with no competitor (total binding) and a well with a massive excess of competitor (non-specific binding).

-

Incubation : Incubate the plates for 2 hours at 4°C[4].

-

Washing & Lysis : Remove the supernatant and wash the wells 3–4 times with ice-cold PBS to remove unbound ligands. Lyse the cells using 0.1 M NaOH[2].

-

Quantification : Collect the lysates and measure radioactivity using a gamma-scintillation counter. Calculate the IC50 using non-linear regression analysis[2][4].

Fig 2: Step-by-step workflow of the competitive radioligand binding assay for c(RGDyK).

Protocol 2: HUVEC Tubular Formation (Anti-Angiogenesis) Assay

This functional assay evaluates the ability of c(RGDyK) formulations to inhibit endothelial cell tube formation, a hallmark of angiogenesis[3].

-

Causality Check : Matrigel is utilized because it mimics the complex ECM environment necessary for endothelial cells to differentiate into capillary-like structures. VEGF is added as a positive stimulus to drive tube formation. By introducing c(RGDyK), we competitively block the αvβ3-mediated adhesion required for this structural organization[3].

Step-by-Step Methodology:

-

Matrix Preparation : Pre-coat a 96-well plate with 40 μL of phenol red-free Matrigel per well. Incubate at 37°C for 30 minutes to allow the matrix to polymerize[3].

-

Cell Seeding : Suspend Human Umbilical Vein Endothelial Cells (HUVECs) in DMEM at a density of 1.5 × 10^4 cells/well and seed them onto the polymerized Matrigel[3].

-

Treatment : Treat the cells with VEGF (50 ng/mL) to stimulate angiogenesis. Concurrently, add c(RGDyK) formulations (e.g., c(RGDyK)-decorated micelles) at varying concentrations (1–1000 μg/mL). Self-Validation Control: Include a negative control (no VEGF, no drug) and a positive control (VEGF only)[3].

-

Incubation : Incubate the plate at 37°C in a 5% CO2 atmosphere for 12 hours[3].

-

Imaging & Analysis : Visualize the wells using an inverted microscope. Quantify the anti-angiogenic effect by measuring the total tube length and the number of branch points compared to the positive control[3].

Sources

- 1. PET Diagnostic Molecules Utilizing Multimeric Cyclic RGD Peptide Analogs for Imaging Integrin αvβ3 Receptors [mdpi.com]

- 2. imtm.cz [imtm.cz]

- 3. Dual-functional c(RGDyK)-decorated Pluronic micelles designed for antiangiogenesis and the treatment of drug-resistant tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of a Promising Angiogenesis PET Imaging Agent: 68Ga-Labeled c(RGDyK)–Isothiocyanatobenzyl-1,4,7-Triazacyclononane-1,4,7-Triacetic Acid and Feasibility Studies in Mice | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Integrin αVβ3 antagonist-c(RGDyk) peptide attenuates the progression of ossification of the posterior longitudinal ligament by inhibiting osteogenesis and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extracellular vesicles conjugated with c(RGDyk) peptide targeting integrin αVβ3 repair optic nerve injury through YAP/TAZ and Smad2/3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Cyclic RGD Peptides in Cell Adhesion

This guide provides a comprehensive technical overview of the mechanism by which cyclic Arginyl-Glycyl-Aspartyl (RGD) peptides mediate and influence cell adhesion. We will delve into the molecular interactions, downstream signaling cascades, and the key experimental methodologies used to investigate these processes. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal area in cell biology and therapeutic development.

The Foundation: Integrins and the RGD Motif

Cell adhesion to the extracellular matrix (ECM) is a fundamental process governing tissue architecture, cell migration, proliferation, and survival.[1] This interaction is primarily mediated by a family of transmembrane heterodimeric receptors known as integrins .[2][3] Integrins act as a physical link between the external ECM and the internal actin cytoskeleton, facilitating bidirectional signaling that allows the cell to sense and respond to its environment.[3][4]

In the early 1980s, a breakthrough discovery identified the tripeptide sequence Arginine-Glycine-Aspartic acid (RGD) as the key recognition motif within ECM proteins like fibronectin that facilitates cell attachment.[5][6] This RGD sequence is recognized by approximately one-third of the 24 known integrin subtypes, including α5β1, αvβ3, αvβ5, and αIIbβ3, making it a central player in cell-matrix interactions.[4][7][8] The arginine's guanidinium group and the aspartate's carboxylate group are critical for creating a specific charge distribution that docks into the integrin's binding pocket.[9][10]

The Superiority of Cyclization: Enhancing Affinity and Specificity

While linear RGD peptides can interact with integrins, their inherent flexibility in solution leads to lower binding affinity and specificity.[11] The process of cyclization imposes significant conformational constraints on the peptide backbone. This pre-organizes the crucial RGD motif into a bioactive conformation that is optimal for fitting into the integrin's binding site.[12] This structural rigidity significantly reduces the entropic penalty of binding, resulting in a dramatic increase in affinity—often by orders of magnitude—compared to their linear counterparts.[9][12]

Furthermore, the amino acids flanking the core RGD sequence within the cyclic structure play a pivotal role in determining selectivity for specific integrin subtypes.[13][14] By systematically modifying these residues, it is possible to design cyclic peptides that preferentially bind to one integrin over others. For instance, the clinically evaluated peptide Cilengitide, a cyclic RGD pentapeptide, shows high affinity for αvβ3 and αvβ5 integrins, which are often overexpressed in tumor vasculature.[15][16] This ability to tune specificity is paramount for developing targeted therapeutics that minimize off-target effects.[6][17]

Data Presentation: Comparative Binding Affinities

The enhanced binding affinity of cyclic RGD peptides is quantitatively demonstrated by their lower 50% inhibitory concentration (IC50) values in competitive binding assays.

| Peptide | Type | Target Integrin | IC50 (nM) | Source |

| GRGDSPK | Linear | αvβ3 | ~100,000 | [12] |

| c(RGDfV) | Cyclic | αvβ3 | ~10 | [12] |

| Cilengitide | Cyclic | αvβ3 | ~5 | [15] |

| Cilengitide | Cyclic | αvβ5 | ~80 | [15] |

| LXW64 | Cyclic | αvβ3 | 15.2 | [17] |

Table 1: Representative IC50 values illustrating the superior binding affinity of cyclic RGD peptides compared to a standard linear RGD peptide for the αvβ3 integrin. Lower IC50 values indicate higher binding affinity.

The Molecular Mechanism: From Ligand Binding to Signal Transduction

The binding of a cyclic RGD peptide to an integrin is not a passive event; it initiates a complex and well-orchestrated series of intracellular events known as "outside-in" signaling.[4] This cascade transforms an external mechanical or chemical cue into a cellular response.

-

Integrin Activation and Clustering: The binding of multiple RGD ligands induces a conformational change in the integrin from a bent, low-affinity state to an extended, high-affinity state.[3][4] This activation promotes the lateral clustering of integrins on the cell membrane.[18]

-

Focal Adhesion Formation: These integrin clusters serve as nucleation sites for the recruitment of over 100 different proteins, forming a complex multi-protein structure called a focal adhesion (FA) .[3][18][19] FAs are dynamic structures that physically link the ECM to the actin cytoskeleton via adaptor proteins like talin and vinculin.[19][20]

-

Activation of Focal Adhesion Kinase (FAK): A key early event in FA signaling is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine residue 397 (Y397).[19][21] This phosphorylation creates a high-affinity binding site for the SH2 domain of Src family kinases.[22]

-

Downstream Signaling Cascades: The resulting FAK-Src complex acts as a central signaling hub, phosphorylating numerous downstream substrates and activating critical pathways:[22][23]

-

MAPK/ERK Pathway: The FAK-Src complex can phosphorylate adaptor proteins like Grb2, which activates the Ras-Raf-MEK-ERK (MAPK) pathway.[18][23] This pathway is a primary regulator of gene expression related to cell proliferation and motility.[24]

-

PI3K/Akt Pathway: FAK can also directly bind and activate Phosphoinositide 3-kinase (PI3K), leading to the activation of Akt.[23] The PI3K/Akt pathway is a master regulator of cell survival, promoting anti-apoptotic signals.[22]

-

Rho Family GTPases: FAK signaling modulates the activity of small Rho GTPases, such as RhoA and Rac.[25] These molecules are critical for regulating the organization of the actin cytoskeleton, formation of lamellipodia, and the generation of contractile forces necessary for cell migration.[25]

-

Visualization: Cyclic RGD-Induced Signaling Pathway

Caption: RGD-Integrin binding initiates focal adhesion formation and FAK/Src activation, triggering downstream PI3K/Akt and MAPK/ERK pathways to regulate key cellular functions.

Experimental Protocols for Studying RGD-Mediated Adhesion

Investigating the effects of cyclic RGD peptides requires robust and well-controlled experimental workflows. Here, we detail two fundamental assays.

Protocol: In Vitro Cell Adhesion Assay

This assay quantifies the ability of cells to adhere to surfaces coated with RGD peptides. Its self-validating nature comes from the inclusion of proper controls, such as a non-binding peptide (e.g., RGE) and an uncoated or BSA-blocked surface.

Methodology:

-

Plate Coating: Aseptically coat wells of a 96-well tissue culture plate with 100 µL of the cyclic RGD peptide solution (e.g., 10-100 µg/mL in sterile PBS) for 1-2 hours at 37°C.[26] Include control wells coated with a scrambled or RGE peptide and PBS alone.

-

Washing: Aspirate the coating solution and gently wash each well three times with 200 µL of sterile PBS to remove any unbound peptide.

-

Blocking (Critical Step): Add 200 µL of a blocking buffer (e.g., 1% heat-inactivated Bovine Serum Albumin in PBS) to every well. Incubate for 1 hour at 37°C. This step is crucial to prevent non-specific cell binding to the plastic surface, ensuring that adhesion is specifically mediated by the peptide.[26]

-

Washing: Aspirate the blocking buffer and wash the wells three times with sterile PBS.

-

Cell Seeding: Harvest cells and resuspend them in a serum-free medium to a concentration of 1 x 10⁵ cells/mL. Add 100 µL of the cell suspension to each well. The use of serum-free medium is important as serum contains ECM proteins (like vitronectin) that could compete for integrin binding.

-

Incubation: Incubate the plate for a defined period (typically 30-90 minutes) at 37°C in a CO₂ incubator to allow for cell attachment.[26]

-

Removal of Non-Adherent Cells: Gently wash the wells 2-3 times with PBS to remove any cells that have not firmly attached. The gentleness of this step is key to retaining specifically bound cells without dislodging them mechanically.

-

Quantification:

-

Fix the remaining adherent cells with 4% paraformaldehyde.

-

Stain the cells with a 0.5% Crystal Violet solution for 10 minutes.

-

Wash extensively with water to remove excess stain.

-

Solubilize the stain from the cells by adding 100 µL of a solubilization buffer (e.g., 10% acetic acid).[26]

-

Read the absorbance of the solubilized stain on a plate reader at ~570 nm. The absorbance is directly proportional to the number of adherent cells.

-

Visualization: Cell Adhesion Assay Workflow

Caption: A streamlined workflow for a quantitative in vitro cell adhesion assay.

Protocol: Immunofluorescence Staining of Focal Adhesions

This technique allows for the direct visualization of focal adhesions, providing qualitative and quantitative data on their number, size, and distribution in response to RGD peptide engagement.

Methodology:

-

Substrate Preparation: Aseptically place sterile glass coverslips into a 24-well plate. Coat, wash, and block the coverslips as described in the Cell Adhesion Assay protocol (Steps 1-4).

-

Cell Seeding and Incubation: Seed cells onto the prepared coverslips and incubate for a sufficient time (e.g., 2-4 hours) to allow for robust focal adhesion formation.[27]

-

Fixation: Gently wash the cells with PBS and fix them with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS. Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes. This step is essential to allow antibodies to access intracellular proteins.

-

Blocking: Wash three times with PBS. Block with 1% BSA in PBS for 1 hour to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the coverslips with a primary antibody targeting a focal adhesion protein (e.g., anti-vinculin or anti-paxillin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[28][29]

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) diluted in blocking buffer for 1 hour at room temperature, protected from light. A fluorescent phalloidin conjugate can be included here to co-stain for F-actin.

-

Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto glass slides using a mounting medium containing DAPI (to stain the nucleus). Image the cells using a confocal or fluorescence microscope. Focal adhesions will appear as distinct, elongated clusters, often at the periphery of the cell.[28]

Visualization: Immunofluorescence Workflow for Focal Adhesions

Caption: Step-by-step protocol for visualizing focal adhesions via immunofluorescence.

Applications in Drug Development and Biotechnology

The high affinity and tunable selectivity of cyclic RGD peptides make them powerful tools in biomedical research and clinical applications.[5]

-

Cancer Therapy: Many tumor cells and their associated vasculature overexpress integrins like αvβ3.[2][17] Cyclic RGD peptides are used to specifically target these cells, delivering conjugated chemotherapeutic agents, radiotracers, or nanoparticles directly to the tumor site, thereby increasing efficacy and reducing systemic toxicity.[4][5][6]

-

Anti-Angiogenesis: By blocking the interaction of endothelial cell integrins with the ECM, cyclic RGD peptides can inhibit the formation of new blood vessels (angiogenesis), a process critical for tumor growth and metastasis.[5]

-

Tissue Engineering: RGD peptides are widely incorporated into biomaterials and scaffolds to enhance cell attachment, proliferation, and differentiation.[2][7] This functionalization improves the integration of implants and promotes the regeneration of tissues like bone and cartilage.[7][10]

-

Diagnostic Imaging: When conjugated with imaging agents (e.g., fluorescent dyes, radioactive isotopes), cyclic RGD peptides serve as probes to visualize tumors and other pathological conditions where specific integrins are overexpressed.[2][5]

Conclusion

Cyclic RGD peptides represent a cornerstone of cell adhesion research and a versatile platform for therapeutic innovation. Their mechanism of action, rooted in high-affinity and selective binding to integrin receptors, triggers a sophisticated signaling cascade that dictates fundamental cellular behaviors. By leveraging the detailed molecular understanding and robust experimental protocols outlined in this guide, researchers and drug developers can continue to exploit the unique properties of these molecules to advance both our knowledge of cell biology and the development of next-generation targeted therapies.

References

-

Li, Z., et al. (n.d.). Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy. PMC. [Link]

-

Pfaff, M., et al. (1994). Selective recognition of cyclic RGD peptides of NMR defined conformation by alpha IIb beta 3, alpha V beta 3, and alpha 5 beta 1 integrins. PubMed. [Link]

-

Nikalje, A. P. (2023). RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions. PMC. [Link]

-

Wang, J., et al. (2013). The Functions and Applications of RGD in Tumor Therapy and Tissue Engineering. PMC. [Link]

-

Wu, Z., et al. (2016). Optimization of RGD-Containing Cyclic Peptides against αvβ3 Integrin. AACR Journals. [Link]

-

Chew, V., et al. (2023). Integrin Targeting and Beyond: Enhancing Cancer Treatment with Dual-Targeting RGD (Arginine–Glycine–Aspartate) Strategies. MDPI. [Link]

-

Haubner, R., et al. (1999). Structural and Functional Aspects of RGD-Containing Cyclic Pentapeptides as Highly Potent and Selective Integrin αVβ3 Antagonists. Journal of the American Chemical Society. [Link]

-

Zhang, L., et al. (2020). Structure–Activity Relationship of RGD-Containing Cyclic Octapeptide and αvβ3 Integrin Allows for Rapid Identification of a New Peptide Antagonist. PMC. [Link]

-

Jain, A., et al. (2022). Recent Progress of RGD Modified Liposomes as Multistage Rocket Against Cancer. Taylor & Francis Online. [Link]

-

McDowell, R. S., et al. (1996). Solution structure of a cyclic RGD peptide that inhibits platelet aggregation. PubMed. [Link]

-

Yamashita, H., et al. (2023). Structure–Activity Relationships of RGD-Containing Peptides in Integrin αvβ5-Mediated Cell Adhesion. ACS Omega. [Link]

-

Neubauer, S., et al. (2019). RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field. PMC. [Link]

-

Lee, K., et al. (2021). Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin α v β 3 by Molecular Dynamics Simulations. MDPI. [Link]

-

Ren, W., et al. (2021). Function and Mechanism of RGD in Bone and Cartilage Tissue Engineering. PMC. [Link]

-

Conant, K., et al. (2007). Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons. PubMed. [Link]

-

Charoenpanich, A., et al. (n.d.). The number of focal adhesion complexes is increased on RGD surfaces.... ResearchGate. [Link]

-

Lawson, C., et al. (2012). Focal adhesion kinase: switching between GAPs and GEFs in the regulation of cell motility. PMC. [Link]

-

Li, J., et al. (2017). Low-affinity integrin states have faster ligand-binding kinetics than the high-affinity state. eLife. [Link]

-

Civera, M., et al. (2016). Insights into the Binding of Cyclic RGD Peptidomimetics to a5b1 Integrin by using Live-Cell NMR And Computational Studies. AIR Unimi. [Link]

-

Seguin, L., et al. (2015). Exploring the Role of RGD-Recognizing Integrins in Cancer. PMC. [Link]

-

RGD: All About Cell Penetrating Peptides. (n.d.). LifeTein. [Link]

-

Wang, J., et al. (2013). The Functions and Applications of RGD in Tumor Therapy and Tissue Engineering. MDPI. [Link]

-

Al-Zoubi, M. S., et al. (2021). The investigation into the effect of the length of RGD peptides and temperature on the interaction with the αIIbβ3 integrin: a molecular dynamic study. Taylor & Francis Online. [Link]

-

Griveau, A., et al. (2002). Function of linear and cyclic RGD-containing peptides in osteoprogenitor cells adhesion process. PubMed. [Link]

-

Park, S.-H., et al. (2016). RGD Peptide Cell-Surface Display Enhances the Targeting and Therapeutic Efficacy of Attenuated Salmonella-mediated Cancer Therapy. Theranostics. [Link]

-

Han, S., et al. (2016). RGD-independent Cell Adhesion via a Tissue Transglutaminase-Fibronectin Matrix Promotes Fibronectin Fibril Deposition and Requires Syndecan-4/2 and α5β1 Integrin Co-signaling. PMC. [Link]

-

Focal adhesion kinase plays a crucial role in several signaling.... (n.d.). ResearchGate. [Link]

-

Lim, S. T., et al. (2010). Focal Adhesion Kinase regulates cell-cell contact formation in epithelial cells via modulation of Rho. PMC. [Link]

-

Plotnikov, S. V., et al. (2012). Visualizing the interior architecture of focal adhesions with high-resolution traction maps. PMC. [Link]

-

Lishko, V. K., et al. (2004). Overview: assays for studying integrin-dependent cell adhesion. PMC. [Link]

-

Schlaepfer, D. D., et al. (1999). Signaling through focal adhesion kinase. PubMed. [Link]

-

Verge, D., et al. (2014). A fluorophore-tagged RGD peptide to control endothelial cell adhesion to micropatterned surfaces. ScienceOpen. [Link]

-

The RGD-dependent integrins. The RGD peptide (Arg-Gly-Asp) binding.... (n.d.). ResearchGate. [Link]

-

Cell adhesion activity of RGD-containing peptides. Peptides were.... (n.d.). ResearchGate. [Link]

-

Reyes, C. D., et al. (2007). Advantages of RGD peptides for directing cell association with biomaterials. PMC. [Link]

-

Guan, J.-L. (2010). Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis. BioKB. [Link]

-

Maheshwari, G., et al. (2000). Co-regulation of cell adhesion by nanoscale RGD organization and mechanical stimulus. Journal of Cell Science. [Link]

-

Azagarsamy, M. A., et al. (2013). Light-triggered in vivo Activation of Adhesive Peptides Regulates Cell Adhesion, Inflammation and Vascularization of Biomaterials. PMC. [Link]

Sources

- 1. Function of linear and cyclic RGD-containing peptides in osteoprogenitor cells adhesion process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Functions and Applications of RGD in Tumor Therapy and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrin Targeting and Beyond: Enhancing Cancer Treatment with Dual-Targeting RGD (Arginine–Glycine–Aspartate) Strategies [mdpi.com]

- 5. cellgs.com [cellgs.com]

- 6. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Function and Mechanism of RGD in Bone and Cartilage Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. air.unimi.it [air.unimi.it]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Solution structure of a cyclic RGD peptide that inhibits platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Focal adhesion kinase: switching between GAPs and GEFs in the regulation of cell motility - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Visualizing the interior architecture of focal adhesions with high-resolution traction maps - PMC [pmc.ncbi.nlm.nih.gov]

- 21. BioKB - Publication [biokb.lcsb.uni.lu]

- 22. Signaling through focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Focal Adhesion Kinase regulates cell-cell contact formation in epithelial cells via modulation of Rho - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. scienceopen.com [scienceopen.com]

- 28. researchgate.net [researchgate.net]

- 29. RGD-independent Cell Adhesion via a Tissue Transglutaminase-Fibronectin Matrix Promotes Fibronectin Fibril Deposition and Requires Syndecan-4/2 and α5β1 Integrin Co-signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Degradation Pathways of c(RGDyK) Peptide

Introduction: The Critical Role of Stability in Realizing the Therapeutic Potential of c(RGDyK)

The cyclic pentapeptide c(RGDyK) (cyclo(Arg-Gly-Asp-D-Tyr-Lys)) has emerged as a cornerstone in the development of targeted therapeutics and diagnostics. Its high affinity and selectivity for αvβ3 integrins, which are overexpressed on activated endothelial cells and various tumor cells, make it an invaluable targeting moiety for a range of applications, from anti-angiogenic cancer therapy to targeted drug delivery and molecular imaging.[1] However, like all peptide-based modalities, the clinical success of c(RGDyK) and its conjugates is intrinsically linked to its stability. This guide provides a comprehensive technical overview of the factors governing the stability of c(RGDyK), its primary degradation pathways, and the analytical methodologies essential for its characterization. Understanding these principles is paramount for researchers, scientists, and drug development professionals seeking to harness the full potential of this versatile peptide.

The cyclization of the RGD sequence into the c(RGDyK) form is a critical design feature that confers significantly enhanced resistance to enzymatic degradation compared to its linear counterparts.[2][3] This increased stability is a key attribute that has propelled its widespread use. Nevertheless, c(RGDyK) is not impervious to degradation. Both enzymatic and chemical degradation pathways can compromise its structural integrity and, consequently, its biological activity. A thorough understanding of these degradation mechanisms is therefore essential for the rational design of stable formulations and for predicting the in vivo fate of c(RGDyK)-based therapeutics.

Primary Degradation Pathways of c(RGDyK)

The degradation of c(RGDyK) can be broadly categorized into two main pathways: enzymatic degradation and chemical degradation. While cyclization significantly mitigates enzymatic breakdown, certain proteases may still exhibit some activity. Chemical degradation, on the other hand, is primarily dictated by the inherent reactivity of the constituent amino acid side chains and the peptide backbone under various environmental conditions.

Enzymatic Degradation: A Reduced but Persistent Challenge

The cyclic nature of c(RGDyK) provides substantial steric hindrance, limiting the access of proteases to the peptide bonds. This inherent structural rigidity is a major advantage over linear RGD peptides, which are rapidly degraded by exopeptidases and endopeptidases in serum.[2] However, complete resistance to proteolysis is not always achieved, and the susceptibility can depend on the specific enzymatic environment.

While specific cleavage sites within the c(RGDyK) ring by common proteases like trypsin and chymotrypsin are not extensively documented in the literature, it is understood that some endopeptidases may still slowly cleave the peptide, particularly at the Arg-Gly bond by trypsin-like proteases or after the Tyrosine residue by chymotrypsin-like enzymes.[2][4] The rate of this cleavage is, however, significantly slower than for linear peptides. For instance, studies on other cyclic peptides have shown that while enzymatic cleavage can occur, the half-life is substantially extended.[5]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph Enzymatic Degradation A[c(RGDyK)] -->|Slow Cleavage by Endopeptidases| B(Linearized Peptides); B --> C(Inactive Fragments); end

A -- Resistant to --> D[Exopeptidases];

subgraph Legend direction=LR; L1 [label="Major Pathway", shape=plaintext, fontcolor="#EA4335"]; L2 [label="Minor/Slow Pathway", shape=plaintext, fontcolor="#4285F4"]; end

A -- color="#4285F4" --> B;

} caption: Enzymatic Degradation of c(RGDyK).

Chemical Degradation: A Multifaceted Process

Chemical degradation of c(RGDyK) is a more significant concern and can occur through several mechanisms, primarily influenced by pH, temperature, and the presence of oxidative species. The amino acid sequence of c(RGDyK) contains residues that are particularly susceptible to specific chemical modifications.

The aspartic acid residue is a known "hotspot" for non-enzymatic degradation in peptides. The primary degradation pathway involves the formation of a succinimide intermediate through the nucleophilic attack of the backbone amide nitrogen of the following amino acid (in this case, D-Tyrosine) on the side-chain carboxyl group of aspartic acid.[6][7] This succinimide ring is unstable and can subsequently hydrolyze to form a mixture of the native aspartyl-linked peptide and an iso-aspartyl (iso-Asp) linked isomer, where the peptide backbone is rerouted through the side-chain carboxyl group.[6] This isomerization introduces a "kink" in the peptide backbone, which can significantly alter the conformation of the RGD motif and reduce its binding affinity to integrins.

dot graph TD { rankdir=LR; node [shape=box, style="rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A[c(RGDyK)] -- Intramolecular Cyclization --> B{Succinimide Intermediate}; B -- Hydrolysis --> C[Aspartyl-c(RGDyK) (Native)]; B -- Hydrolysis --> D[iso-Aspartyl-c(RGDyK) (Isomer)];

subgraph Legend L1 [label="Major Degradation Pathway", shape=plaintext, fontcolor="#EA4335"]; end

A -- color="#EA4335" --> B; B -- color="#EA4335" --> C; B -- color="#EA4335" --> D; } caption: Degradation of Aspartic Acid in c(RGDyK).

The tyrosine and lysine residues in c(RGDyK) are susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS) or metal ions. The phenolic side chain of tyrosine can be oxidized to form various products, including dityrosine cross-links or hydroxylated species.[8] The primary amine of the lysine side chain can also undergo oxidation. Such modifications can alter the peptide's structure, charge, and receptor-binding properties.

While less common than the degradation of aspartic acid, the guanidinium group of arginine can undergo deamidation under certain conditions to form citrulline.[9] This conversion results in the loss of a positive charge and a change in the hydrogen bonding capacity of the side chain, which could potentially impact the peptide's interaction with its target receptor.

Methodologies for Stability Assessment

A robust and validated analytical methodology is crucial for accurately assessing the stability of c(RGDyK) and identifying its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Mass Spectrometry (MS) are the cornerstone techniques for this purpose.

Forced Degradation Studies

Forced degradation studies are an essential component of stability assessment.[7][10][11] By subjecting the peptide to harsh conditions (acidic, basic, oxidative, thermal, and photolytic stress), it is possible to accelerate degradation and generate a comprehensive profile of potential degradation products.[12] This information is invaluable for developing and validating a stability-indicating analytical method.

Table 1: Typical Conditions for Forced Degradation Studies of Peptides

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways for c(RGDyK) |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, 60-80°C, several hours | Peptide bond hydrolysis, degradation of Asp residue. |

| Basic Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 60°C, several hours | Degradation of Asp residue via succinimide, deamidation of Arg. |

| Oxidation | 3-30% H₂O₂, room temperature, several hours | Oxidation of Tyr and Lys residues. |

| Thermal Degradation | 60-80°C, solid state or in solution, several days | Conformation changes, acceleration of other degradation pathways. |

| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | Photodegradation of Tyr residue. |

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Testing

Reversed-phase HPLC (RP-HPLC) with UV detection is the most widely used technique for quantifying the purity of c(RGDyK) and monitoring its degradation over time. A stability-indicating HPLC method must be able to separate the intact peptide from all its degradation products and any process-related impurities.

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B (e.g., 5-10%) and gradually increase to a higher percentage (e.g., 50-60%) over 20-30 minutes to elute the peptide and its more hydrophobic degradation products.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 220 nm and/or 280 nm (for the tyrosine residue).

-

Sample Preparation: Dissolve the c(RGDyK) sample in an appropriate solvent (e.g., water or mobile phase A) to a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject a fixed volume of the sample and record the chromatogram. The percentage of intact c(RGDyK) can be calculated from the peak area relative to the total peak area of all components.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A[Sample Preparation] --> B[HPLC Injection]; B --> C[C18 Reversed-Phase Separation]; C --> D[UV Detection]; D --> E[Data Analysis]; } caption: HPLC Workflow for c(RGDyK) Stability.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Degradation Product Identification

LC-MS/MS is a powerful tool for the structural characterization of degradation products. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it is possible to determine the molecular weights of the degradation products and obtain fragmentation patterns (MS/MS spectra) that can be used to pinpoint the site of modification.

-

Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument).

-

LC Conditions: Similar to the HPLC method described above, but often using a formic acid-based mobile phase to be more compatible with mass spectrometry.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Full Scan MS: Acquire data over a mass range that includes the expected molecular ions of c(RGDyK) and its degradation products (e.g., m/z 300-1000).

-

Tandem MS (MS/MS): Select the precursor ions of interest (the intact peptide and any potential degradation products) and subject them to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis: The fragmentation patterns of the degradation products are compared to that of the intact peptide to identify the specific amino acid residue that has been modified.[13][14] For example, a mass shift of +18 Da in a fragment ion containing the Asp residue would be indicative of iso-Asp formation.

Table 2: Expected Mass Shifts for Common Degradation Products of c(RGDyK)

| Degradation Product | Mass Change (Da) |

| iso-Aspartyl Isomer | 0 (Isomer) |

| Hydrolyzed Peptide | +18 |

| Oxidized Tyrosine | +16 |

| Oxidized Lysine | +14 |

| Deamidated Arginine | -1 |

Conclusion and Recommendations

The cyclic peptide c(RGDyK) possesses inherently high stability against enzymatic degradation due to its constrained cyclic structure. However, it is susceptible to chemical degradation, with the isomerization of the aspartic acid residue being a primary concern. A thorough understanding and careful monitoring of these degradation pathways are critical for the successful development of c(RGDyK)-based therapeutics.

For researchers and drug development professionals, the following recommendations are crucial:

-

Comprehensive Stability Testing: Conduct thorough forced degradation studies to identify potential degradation products and establish the intrinsic stability of the c(RGDyK) molecule or its conjugate.

-

Validated Analytical Methods: Develop and validate robust, stability-indicating HPLC and LC-MS/MS methods for routine purity testing and the identification of degradation products.

-

Formulation Development: Optimize formulation parameters, such as pH and the inclusion of antioxidants, to minimize chemical degradation and ensure long-term stability.

-

Storage Conditions: Store c(RGDyK) and its formulations under appropriate conditions (e.g., protected from light, at controlled temperature) to minimize degradation.

By adhering to these principles, the scientific community can continue to build upon the vast potential of c(RGDyK) to create novel and effective targeted therapies and diagnostic agents.

References

-

Hydrogel Formation with Enzyme-Responsive Cyclic Peptides - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

- CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides - Books. (n.d.).

-

On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. (2020, January 2). On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. [Link]

-

Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of SRPIN803 | ACS Omega. (2021, October 14). ACS Omega. [Link]

-

Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics. (2025, July 30). Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics. [Link]

-

Cyclic peptide scaffold with ability to stabilize and deliver a helical cell-impermeable cargo across membranes of cultured cancer cells - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00099J. (2020, October 20). RSC Chemical Biology. [Link]

-

Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry - Agilent. (n.d.). Retrieved March 7, 2026, from [Link]

-

On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. (2020, January 2). On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. [Link]

-

Preferential Fragmentation of Protonated Gas-Phase Peptide Ions Adjacent to Acidic Amino Acid Residues | Journal of the American Chemical Society. (n.d.). Retrieved March 7, 2026, from [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]

-

The schematic illustration of the citrullination or deamidation of arginine. - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

-

Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

-

Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer ASMS 2019 MP 583 - Shimadzu. (n.d.). Retrieved March 7, 2026, from [Link]

-

Solution stability of linear vs. cyclic RGD peptides - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]

-

Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010, April 1). American Pharmaceutical Review. [Link]

-

Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - MDPI. (2024, November 2). MDPI. [Link]

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (2013, January 17). Asian Journal of Research in Chemistry. [Link]

-

Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. (2020, July 10). SpringerLink. [Link]

-

Analysis of Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF MS. (2024, September 19). Agilent. [Link]

-

Programmable enzymatic oxidation of tyrosine–lysine tetrapeptides - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D0TB00250J. (2020, March 17). Journal of Materials Chemistry B. [Link]

-

LC/MS characterization of impurities and degradation products of a potent antitumor peptidic dimer, CU201 - PubMed. (2010, March 11). PubMed. [Link]

-

Synthesis and Anti-Angiogenic Activity of Novel c(RGDyK) Peptide-Based JH-VII-139-1 Conjugates - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of SRPIN803 - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

The Synthesis of a c(RGDyK) Targeted SN38 Prodrug with an Indolequinone Structure for Bioreductive Drug Release - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Direct Identification of Proteolytic Cleavages on Living Cells Using a Glycan-Tethered Peptide Ligase - eScholarship. (2022, October 11). eScholarship. [Link]

-

Validated RP-HPLC based characterization of synergistic antibacterial, antioxidant, and anticancer activities of combined mangos - Veterinary World. (2025, August 18). Veterinary World. [Link]

-

Chymotrypsin C (caldecrin) promotes degradation of human cationic trypsin: Identity with Rinderknecht's enzyme Y - PMC. (2007, July 3). PubMed Central (PMC). [Link]

-